molecular formula C30H42N2O4S3 B611873 [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid

[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid

Cat. No.: B611873
M. Wt: 590.9 g/mol
InChI Key: CSLUSHFIPGHVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Y 29794 tosylate: is a selective, orally active inhibitor for non-peptide prolyl endopeptidase. It has shown potential neuroprotective efficacy and anticancer activity. The compound enhances the effect of thyrotropin-releasing hormone on the release of acetylcholine in the rat hippocampus and exhibits anticancer activity through inhibition of the IRS1-AKT-mTORC1 pathway .

Preparation Methods

Industrial Production Methods: Industrial production methods for Y 29794 tosylate are not explicitly detailed in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure high yield and purity, along with stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Y 29794 tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Y 29794 tosylate exerts its effects by selectively inhibiting non-peptide prolyl endopeptidase. This inhibition enhances the effect of thyrotropin-releasing hormone on the release of acetylcholine in the hippocampus, which may contribute to its neuroprotective properties. Additionally, the compound exhibits anticancer activity by inhibiting the IRS1-AKT-mTORC1 pathway, leading to reduced cell proliferation and induced cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: Y 29794 tosylate is unique due to its high selectivity and potency as a prolyl endopeptidase inhibitor. Its ability to penetrate the blood-brain barrier and exhibit both neuroprotective and anticancer activities makes it a valuable compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2OS2.C7H8O3S/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;1-6-2-4-7(5-3-6)11(8,9)10/h11-14,17-18H,5-10,15-16H2,1-4H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLUSHFIPGHVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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